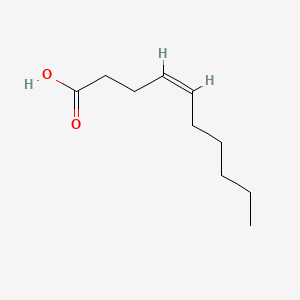

(Z)-4-Decenoic acid

Beschreibung

Historical Context and Early Research Discoveries

Early research on (Z)-4-decenoic acid often occurred within the broader study of fatty acids found in natural sources. It was identified as a component in various organisms, including bacteria like Streptomyces and plants such as Plumeria. nih.gov One notable early discovery was its identification as a fatty acid component in the glycopeptide antibiotic complex, kibdelin D, which is produced by the fermentation of Kibdelosporangium aridum. researcher.life Additionally, research into the composition of heated butter identified (E)-4-decenoic acid, the trans isomer, as a minor component, highlighting the presence of various decenoic acid isomers in food products. oup.com

Academic Significance within Lipid Biochemistry and Natural Product Chemistry

In lipid biochemistry, (Z)-4-decenoic acid is recognized as a medium-chain fatty acid. hmdb.cahmdb.ca Its status as an omega-6 fatty acid further defines its potential role in metabolic pathways. nih.gov The compound's structure, with its characteristic cis double bond, influences how it is processed and incorporated into complex lipids. researchgate.net Studies have shown that intermediates of unsaturated fatty acid oxidation, including 4-decenoic acid, can accumulate in the tissues of individuals with certain mitochondrial β-oxidation defects. ebi.ac.uk This accumulation is primarily observed in the triglyceride fraction, suggesting specific pathways for its esterification. ebi.ac.uk

From a natural product chemistry perspective, (Z)-4-decenoic acid is of interest due to its presence in the anal secretions of certain insects, such as idolothripine thrips. researchgate.net It is one of several carboxylic acids found in these secretions, which are believed to have defensive functions. researchgate.net The compound also serves as a precursor in the synthesis of other biologically active molecules. For instance, it is used in the enantioselective synthesis of (4R,5R)-5-hydroxy-4-decanolide, a component of the sex pheromone of the jewel wasp, Nasonia vitripennis. rsc.org

Overview of Key Research Domains for (Z)-4-Decenoic Acid

Current research on (Z)-4-decenoic acid spans several key areas:

Metabolic Studies: Investigations into fatty acid metabolism have identified 4-decenoic acid in human plasma, particularly in association with certain pathological conditions. wikipedia.org Research has specifically linked increased levels of 4-decenoic acid and other unsaturated fatty acid intermediates to genetic disorders of fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD). hmdb.caebi.ac.uk

Pheromone Synthesis and Chemical Ecology: The specific structure of (Z)-4-decenoic acid makes it a valuable building block in the synthesis of insect pheromones. rsc.org Its role in the chemical communication of insects is an active area of study.

Antimicrobial Research: While research on (Z)-4-decenoic acid itself is ongoing, related unsaturated fatty acids have shown antimicrobial properties. For example, (Z)-13-methyltetra-4-decenoic acid has demonstrated antibacterial effects against Gram-positive bacteria by destabilizing the cell membrane. researchgate.net Other decenoic acid isomers, like cis-2-decenoic acid, have been shown to inhibit biofilm formation and revert persister cells to a state susceptible to antimicrobials. asm.org

Flavor and Fragrance Chemistry: Decenoic acids and their esters are recognized for their distinct odors, described as fatty, green, and fruity. wikipedia.org This makes them relevant to the food and fragrance industries as potential flavoring agents. nih.gov

Table 1: Chemical Identifiers for (Z)-4-Decenoic Acid

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (Z)-dec-4-enoic acid | nih.govplantaedb.com |

| CAS Number | 505-90-8 | nih.gov |

| Molecular Formula | C₁₀H₁₈O₂ | ontosight.ainih.gov |

| Molecular Weight | 170.25 g/mol | nih.gov |

| InChIKey | XKZKQTCECFWKBN-SREVYHEPSA-N | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| (E)-4-Decenoic acid | |

| (Z)-13-Methyltetra-4-decenoic acid | |

| (Z)-4-Decenoic acid | |

| 10-hydroxy-trans-2-decenoic acid | |

| 4-Decenoic acid | |

| cis-2-Decenoic acid | |

| Decanoic acid | |

| Kibdelin D | |

| Obtusilic acid | |

| Oleic acid | |

| Palmitic acid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-dec-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKQTCECFWKBN-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315543 | |

| Record name | cis-4-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | cis-4-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-90-8 | |

| Record name | cis-4-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OBTUSILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PR4L1KTAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-4-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 - 5 °C | |

| Record name | cis-4-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Z 4 Decenoic Acid

De Novo Biosynthesis Mechanisms

The specific de novo biosynthetic pathways leading directly to (Z)-4-Decenoic acid are not extensively detailed in scientific literature. However, its formation can be understood through its role as a metabolic intermediate and by examining the fundamental principles of fatty acid synthesis.

In mammalian metabolism, (Z)-4-Decenoic acid is recognized not as a primary product of de novo synthesis but as an intermediary metabolite in the β-oxidation of polyunsaturated fatty acids. ebi.ac.uk

Linoleic Acid as a Precursor: Clinical studies have identified (Z)-4-decenoate as a metabolite derived from the breakdown of linoleic acid, an essential omega-6 fatty acid.

Hypothetical De Novo Precursors: In organisms that may synthesize it de novo, the pathway would follow the general principles of fatty acid biosynthesis. The primary precursors for this process are universal building blocks for all fatty acids. nih.gov

Acetyl-CoA: Serves as the initial primer molecule.

Malonyl-CoA: Provides the two-carbon units that are sequentially added to elongate the fatty acid chain.

The metabolism of (Z)-4-Decenoic acid is intrinsically linked to the function of enzymes involved in fatty acid activation and oxidation.

Acyl-CoA Synthetase (ACS): Before any fatty acid can be metabolized, it must be "activated." Acyl-CoA synthetases catalyze this initial step by attaching Coenzyme A (CoA) to the fatty acid, forming an acyl-CoA thioester (e.g., cis-4-decenoyl-CoA). nih.gov This reaction is ATP-dependent. Different ACS isoforms exist, with specificities for short-, medium-, or long-chain fatty acids.

Acyl-CoA Dehydrogenase (ACAD): These flavoenzymes are crucial for the first step of each β-oxidation cycle, where they introduce a double bond between the α and β carbons of the fatty acyl-CoA. The specific enzyme relevant to (Z)-4-Decenoic acid is Medium-Chain Acyl-CoA Dehydrogenase (MCAD). A deficiency in the MCAD enzyme prevents the proper breakdown of medium-chain fatty acids, leading to the accumulation and excretion of (Z)-4-decenoic acid, making it a pathognomonic metabolite for MCAD deficiency. ebi.ac.uknih.gov

The general enzymatic steps for the de novo synthesis of a fatty acid like (Z)-4-Decenoic acid would involve a multi-enzyme complex known as fatty acid synthase (FAS), which catalyzes a four-step reaction cycle: condensation, reduction, dehydration, and a second reduction.

| Enzyme Class | Role in (Z)-4-Decenoic Acid Metabolism | General Function |

| Acyl-CoA Synthetase (ACS) | Activates (Z)-4-Decenoic acid (or its precursors) to its CoA derivative (cis-4-decenoyl-CoA) for metabolic processing. | Catalyzes the formation of a thioester bond between a fatty acid and Coenzyme A. |

| Acyl-CoA Dehydrogenase (ACAD) | Specifically, MCAD catalyzes a dehydrogenation step in the β-oxidation of cis-4-decenoyl-CoA. Its deficiency leads to the accumulation of (Z)-4-Decenoic acid. | Introduces a trans-double bond in the fatty acyl-CoA chain during catabolism. |

| Fatty Acid Synthase (FAS) Complex | Hypothetically involved in the de novo synthesis in producing organisms. | A multi-enzyme system that catalyzes the sequential addition of two-carbon units to build a fatty acid chain. |

The regulation of pathways producing fatty acids is complex and occurs at multiple levels, although specific regulatory mechanisms for (Z)-4-Decenoic acid are not defined. The general framework for fatty acid synthesis regulation involves transcriptional control by key proteins.

Sterol Regulatory Element-Binding Proteins (SREBPs): These are key transcription factors that regulate the expression of genes involved in lipid and cholesterol synthesis, including fatty acid synthase. SREBP-1c, in particular, is a major regulator of fatty acid synthesis.

Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor is activated in response to high carbohydrate levels and stimulates the expression of genes for fatty acid synthesis.

Plant-Specific Transcription Factors: In plants, factors such as WRINKLED1 (WRI1) and Leafy Cotyledon (LEC1/LEC2) are master regulators that control the expression of numerous genes involved in glycolysis and the conversion of sugars into oils.

Metabolic Transformation and Derivatization

Once formed, (Z)-4-Decenoic acid can undergo further metabolic transformations, including esterification to form more complex lipids or modification through chain elongation and desaturation.

Free fatty acids are often converted into less reactive forms, such as esters, for storage or transport.

Esterification into Triglycerides: In cases of metabolic dysfunction like MCAD deficiency, accumulating intermediates of unsaturated fatty acid oxidation, including 4-decenoic acid, are found to be incorporated exclusively into the triglyceride fraction in tissues like the liver and heart. ebi.ac.uk This suggests that the cell sequesters the potentially toxic free fatty acid into neutral lipids.

Formation of Fatty Acid Esters: (Z)-4-Decenoic acid can react with alcohols to form fatty acid esters. For example, its reaction with methanol (B129727) produces fatty acid methyl esters (FAMEs), a common derivatization technique used to prepare fatty acids for analysis by gas chromatography. Catalytic esterification with other alcohols, such as n-octyl alcohol, is also a documented process for medium-chain fatty acids. scirp.org

| Metabolite Type | Description | Biological Context |

| Acyl-CoA Thioester | (Z)-4-Decenoic acid linked to Coenzyme A. | The "activated" form required for most metabolic reactions, including β-oxidation and esterification. nih.gov |

| Triglycerides | Three fatty acid molecules (which can include (Z)-4-Decenoic acid) esterified to a glycerol (B35011) backbone. | A primary energy storage molecule. Sequesters excess (Z)-4-Decenoic acid in metabolic disorders. ebi.ac.uk |

| Fatty Acid Methyl Esters | An ester formed between (Z)-4-Decenoic acid and methanol. | Primarily used for laboratory analysis; not a major natural metabolite. |

Cells can modify fatty acids by altering their chain length or degree of unsaturation through dedicated enzymatic systems, primarily located in the endoplasmic reticulum. agrilife.org

Fatty Acid Elongation: This process extends a fatty acid chain by adding two-carbon units. The reaction cycle is catalyzed by a fatty acid elongase (Elovl) enzyme system and uses malonyl-CoA as the carbon donor. nih.govresearchgate.net A monounsaturated C10 fatty acid like (Z)-4-Decenoic acid could theoretically be elongated to form longer-chain fatty acids such as (Z)-6-dodecenoic acid (12:1) and subsequently longer chains.

Fatty Acid Desaturation: Desaturase enzymes introduce double bonds at specific positions in the acyl chain. nih.govwikipedia.org The process requires oxygen, NADH, and cytochrome b5. youtube.comyoutube.com A C10 fatty acid could potentially be a substrate for further desaturation, although the common desaturases (e.g., Δ9, Δ6, Δ5) typically act on longer-chain fatty acids like palmitic (16:0) and stearic (18:0) acids. agrilife.org The synthesis of polyunsaturated fatty acids involves alternating steps of desaturation and elongation. youtube.comcambridge.org

Catabolism and Degradation Mechanisms

The primary mechanism for the breakdown of (Z)-4-Decenoic acid in mammals occurs in the mitochondria through the beta-oxidation pathway. This process systematically shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. However, the presence of a cis-double bond at the fourth carbon position necessitates the action of specific auxiliary enzymes to reconfigure the molecule into a suitable substrate for the core beta-oxidation enzymes.

The catabolism of (Z)-4-Decenoic acid begins with its activation to (Z)-4-decenoyl-CoA in the cytoplasm. This activated form is then transported into the mitochondrial matrix where beta-oxidation occurs. The initial cycles of beta-oxidation proceed as they would for a saturated fatty acid. However, the presence of the cis-Δ⁴ double bond halts the standard enzymatic sequence. The degradation of (Z)-4-decenoyl-CoA is then facilitated by a specific set of enzymes:

Acyl-CoA Dehydrogenase : The first step involves the introduction of a double bond between the α and β carbons (C2 and C3) by an acyl-CoA dehydrogenase, resulting in a 2,trans,4-cis-decadienoyl-CoA intermediate.

2,4-Dienoyl-CoA Reductase : This crucial auxiliary enzyme reduces the conjugated double bonds of the 2,trans,4-cis-decadienoyl-CoA intermediate. wikipedia.org Utilizing NADPH as a cofactor, it produces trans-3-enoyl-CoA. wikipedia.org This enzyme is essential for the metabolism of unsaturated fatty acids with double bonds at even-numbered carbon positions.

Enoyl-CoA Isomerase : The resulting trans-3-enoyl-CoA is not a substrate for the next enzyme in the standard beta-oxidation pathway. Therefore, enoyl-CoA isomerase (also known as Δ³,Δ²-enoyl-CoA isomerase) catalyzes the isomerization of the trans-Δ³ double bond to a trans-Δ² double bond, forming trans-2-enoyl-CoA. wikipedia.org This product can then re-enter the conventional beta-oxidation spiral.

Following the action of these auxiliary enzymes, the remainder of the fatty acid chain is degraded through the standard four steps of beta-oxidation: hydration, dehydrogenation, and thiolytic cleavage, yielding acetyl-CoA molecules.

Table 1: Key Enzymes in the Catabolism of (Z)-4-Decenoic Acid

| Enzyme | Function | Substrate | Product | Cofactor |

|---|---|---|---|---|

| Acyl-CoA Dehydrogenase | Introduces a double bond at the C2 position. | (Z)-4-Decenoyl-CoA | 2-trans,4-cis-Decadienoyl-CoA | FAD |

| 2,4-Dienoyl-CoA Reductase | Reduces the conjugated diene system. | 2-trans,4-cis-Decadienoyl-CoA | trans-3-Enoyl-CoA | NADPH |

Transcriptional Regulation: The expression of genes encoding the enzymes of beta-oxidation, including the auxiliary enzymes, is largely controlled by peroxisome proliferator-activated receptors (PPARs), particularly PPARα. libretexts.org When the levels of fatty acids, including potentially (Z)-4-Decenoic acid or its metabolites, increase in the cell, they can act as ligands for PPARα. This activation leads to an increased transcription of genes involved in fatty acid catabolism, thereby enhancing the cell's capacity to break down these molecules for energy.

Allosteric Regulation: The activity of the beta-oxidation pathway is also sensitive to the immediate energy needs of the cell through allosteric regulation. High ratios of NADH/NAD+ and acetyl-CoA/CoA, indicative of a high energy state, will inhibit the dehydrogenases and thiolase of the beta-oxidation pathway, respectively. This feedback mechanism prevents the unnecessary breakdown of fatty acids when the cell has an ample supply of energy. Conversely, low energy states, reflected by lower ratios of these molecules, will stimulate the pathway.

Hormonal Control: Hormones such as glucagon (B607659) and epinephrine (B1671497) can stimulate the release of fatty acids from adipose tissue, increasing their availability for beta-oxidation in tissues like the liver and muscle. Insulin (B600854), on the other hand, has an opposing effect, promoting the storage of fatty acids.

Table 2: Regulatory Factors of (Z)-4-Decenoic Acid Catabolism

| Regulatory Mechanism | Effector Molecule/Factor | Effect on Catabolism |

|---|---|---|

| Transcriptional Regulation | PPARα | Upregulation of beta-oxidation enzyme gene expression. |

| Allosteric Regulation | High NADH/NAD+ ratio | Inhibition of dehydrogenases. |

| High Acetyl-CoA/CoA ratio | Inhibition of thiolase. | |

| Hormonal Control | Glucagon, Epinephrine | Increased fatty acid availability. |

Biological and Ecological Roles of Z 4 Decenoic Acid in Non Human Systems

Roles in Interspecies Chemical Communication

Chemical signaling is a fundamental mode of communication in the natural world, and decenoic acid isomers are key players in these interactions. They function as semiochemicals—chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. These roles are particularly well-documented in insect pheromonal systems and microbial interactions.

While the specific pheromonal function of (Z)-4-decenoic acid itself is not extensively documented, its close structural relatives are well-known kairomones and pheromones in various insect species, including those in the Tortricidae family. A kairomone is a semiochemical emitted by one species that benefits a recipient of a different species.

A prominent example is ethyl (E,Z)-2,4-decadienoate, known as the pear ester, a potent kairomonal attractant for the codling moth, Cydia pomonella, a major pest in the Tortricidae family. oup.comoup.com This compound, a volatile emitted by ripe pears, attracts both male and female codling moths. researchgate.netresearchgate.net Field studies have confirmed its effectiveness in trapping not only C. pomonella but also other tortricid species like Cydia fagiglandana and Hedya nubiferana. oup.comoup.com Research has demonstrated that insects are highly specific in their response, with the (E,Z) geometric isomer of the decadienoic acid ester being far more attractive than the (E,E) isomer. researchgate.net

Other decenoic acid isomers also serve as pheromones. For instance, (Z)-3-decenoic acid has been identified as the female sex pheromone of the furniture carpet beetle, Anthrenus flavipes. wikipedia.org In other insects, (E)-4-decenoic acid has been detected as a component of the anal secretions of Idolothripine thrips. researchgate.net These examples highlight the importance of the decenoic acid backbone in insect chemical communication, where small changes in the double bond position and configuration lead to species-specific signals.

Table 1: Examples of Decenoic Acid Derivatives in Insect Communication

| Compound | Insect Species | Family | Function |

| Ethyl (E,Z)-2,4-decadienoate | Cydia pomonella (Codling Moth) | Tortricidae | Kairomone (Attractant) oup.comoup.comresearchgate.net |

| Ethyl (E,Z)-2,4-decadienoate | Cydia fagiglandana | Tortricidae | Kairomone (Attractant) oup.comoup.com |

| (Z)-3-Decenoic acid | Anthrenus flavipes (Furniture Carpet Beetle) | Dermestidae | Sex Pheromone wikipedia.org |

| (E)-4-Decenoic acid | Idolothripine thrips | Phlaeothripidae | Allomone (Secretion Component) researchgate.net |

Decenoic acid isomers are integral to the chemical language of microorganisms, particularly within the diffusible signal factor (DSF) family of quorum sensing molecules. biorxiv.orgnih.gov These fatty acid signals regulate virulence and facilitate both intra- and inter-species communication. nih.gov

Pseudomonas aeruginosa, an opportunistic human pathogen, produces cis-2-decenoic acid, a well-studied signaling molecule. nih.gov This compound functions in interspecies communication by inhibiting the growth and biofilm formation of Staphylococcus aureus. nih.gov It also plays a role in inter-kingdom signaling by interfering with the morphological transition of the fungus Candida albicans from its yeast form to its more virulent hyphal form. nih.gov

The interface between plants and other organisms is rich in chemical signaling, with decenoic acid derivatives playing a role in these interactions.

Plant-Insect Interactions: As previously noted, plants emit volatile organic compounds that insects use to locate hosts. The emission of ethyl (E,Z)-2,4-decadienoate by ripe pears is a classic example of a plant-produced signal that mediates the behavior of an insect pest, the codling moth. oup.comresearchgate.net This chemical cue indicates a suitable food source and potential oviposition site. oup.com

Plant-Microbe Interactions: The communication between plants and soil microbes is crucial for plant health and nutrient cycling. Plant roots release a variety of molecules, including organic acids, into the surrounding soil (the rhizosphere). mdpi.com These exudates shape the composition and activity of the local microbial community. mdpi.com While the specific role of (Z)-4-decenoic acid in these exudates is not fully detailed, the presence of various fatty acids is known to influence which microbes colonize the root zone, thereby affecting plant-microbe symbiosis and pathogenesis. mdpi.com

Intracellular and Intercellular Signaling in Model Organisms

Within and between microbial cells, decenoic acid isomers act as potent signaling molecules that regulate key cellular processes. Their most studied role is the control of biofilm dynamics in bacteria like Pseudomonas aeruginosa.

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which offers protection from environmental stresses. The formation and eventual dispersion of biofilms are tightly regulated processes. In P. aeruginosa, the fatty acid signaling molecule cis-2-decenoic acid is a native, endogenous inducer of biofilm dispersion. nih.govasm.org

This molecule triggers the transition from a sessile, biofilm lifestyle to a motile, planktonic state. nih.gov The addition of cis-2-decenoic acid can induce the dispersion of established biofilms not only in P. aeruginosa but also across a wide range of other Gram-negative and Gram-positive bacteria and the yeast Candida albicans. nih.govresearchgate.net The mechanism involves inducing cells to evacuate the protective biofilm matrix, often leaving behind hollow voids in the biofilm structure. asm.orgmdpi.com This process is linked to the degradation of the matrix components. asm.org

Recent studies have begun to uncover the specific molecular pathways for this signaling. In P. aeruginosa, the sensing of the cis-2-decenoic acid signal requires a sensor/response regulator hybrid protein named DspS. asm.org The downstream signaling cascade involves several other regulatory proteins, including BdlA, AmrZ, and the phosphodiesterases DipA and RbdA, which are also implicated in dispersion triggered by other cues like nitric oxide. asm.orgasm.org

Table 2: Key Factors in cis-2-Decenoic Acid (cis-DA) Signaling and Dispersion in P. aeruginosa

| Factor | Type | Role in cis-DA Pathway |

| DspS (PA4112) | Sensor/Response Regulator | Required for sensing the cis-DA signal. asm.org |

| BdlA | Chemosensory Transducer | Contributes to cis-DA induced dispersion. asm.org |

| DipA / RbdA | Phosphodiesterases | Contribute to cis-DA induced dispersion; involved in degrading c-di-GMP. asm.org |

| AmrZ | Transcriptional Regulator | Contributes to cis-DA induced dispersion. asm.org |

By mediating microbial interactions and controlling biofilm dynamics, decenoic acid isomers can significantly influence the structure and function of complex microbial communities. The production of cis-2-decenoic acid by P. aeruginosa gives it a competitive advantage, as it can inhibit the growth of competitors like S. aureus and disperse their biofilms. nih.govtandfonline.com

The dispersion function itself is critical for microbial ecology. It allows bacteria to escape from overcrowded biofilms where resources may be limited and to colonize new surfaces, promoting the spread and survival of the species. mdpi.com Furthermore, research into fermented food products has shown correlations between the presence of decanoic acid and the relative abundance of certain bacterial genera, such as Turicibacter and Serratia, suggesting that fatty acids play a role in shaping the microbial consortia responsible for fermentation. researchgate.net This indicates that decenoic acids and related fatty acids are important environmental factors that help determine which microbes can thrive in a particular niche and what metabolic functions they perform.

Functional Significance in Animal Physiology (Non-Human Models)

Involvement in Development and Metabolism (e.g., C. elegans)

The involvement of (Z)-4-Decenoic acid in the metabolism of the nematode Caenorhabditis elegans has been identified in the context of specific enzymatic pathways related to development and survival.

Research into the biosynthesis of nemamide, a hybrid polyketide-nonribosomal peptide that aids in recovery and survival from starvation-induced larval arrest in C. elegans, has implicated (Z)-4-Decenoic acid as a potential substrate morressier.com. An accessory enzyme, acyl-CoA synthetase ACS-24, is believed to initiate the nemamide biosynthetic pathway by activating fatty acids into fatty-acyl CoAs. In a study of the catalytic efficiency of ACS-24 with various medium-chain fatty acids, the enzyme demonstrated significant activity with (Z)-4-Decenoic acid morressier.com. This finding suggests a direct role for (Z)-4-Decenoic acid in the metabolic pathways that support developmental resilience in C. elegans.

| Enzyme | Model Organism | Substrate | Observed Activity | Associated Pathway | Reference |

|---|---|---|---|---|---|

| ACS-24 (acyl-CoA synthetase) | C. elegans | (Z)-4-Decenoic acid | Good enzymatic activity | Nemamide biosynthesis (putative) | morressier.com |

In contrast, a separate study conducting metabolomics on C. elegans did not detect a related compound, 3-methyl-4-Z-decenoic acid, in any biological samples, where it was present only as a synthetic impurity nih.govnih.gov. This highlights the specificity of the metabolic pathways in which these fatty acids may be involved.

Contribution to Energy Metabolism in Specific Tissues

(Z)-4-Decenoic acid has been shown to directly impact energy metabolism in the mitochondria of specific mammalian tissues. As a pathognomonic metabolite that accumulates in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, its effects on bioenergetic homeostasis were investigated in isolated rat brain mitochondria wikipedia.orgnih.gov.

The study revealed that (Z)-4-Decenoic acid significantly disrupts mitochondrial function. It acts as both an uncoupler of oxidative phosphorylation and a metabolic inhibitor nih.gov. The compound induced a notable increase in state 4 respiration (oxygen consumption in the absence of ADP, indicating uncoupling) while decreasing state 3 respiration (oxygen consumption during ATP synthesis). This led to a reduction in the respiratory control ratio, a key indicator of the tightness of coupling between respiration and phosphorylation nih.gov.

Furthermore, (Z)-4-Decenoic acid diminished the mitochondrial membrane potential and the levels of matrix NAD(P)H. It also inhibited the activity of aconitase, a crucial enzyme in the citric acid cycle. The fatty acid was also observed to cause significant mitochondrial swelling and induce the release of cytochrome c, suggesting a non-selective permeabilization of the inner mitochondrial membrane nih.gov. These findings collectively demonstrate that (Z)-4-Decenoic acid impairs mitochondrial energy homeostasis, which may contribute to the brain dysfunction seen in conditions where this fatty acid accumulates nih.gov.

| Mitochondrial Parameter | Observed Effect of (Z)-4-Decenoic Acid | Reference |

|---|---|---|

| State 4 Respiration | Markedly increased | nih.gov |

| State 3 Respiration | Decreased | nih.gov |

| Respiratory Control Ratio | Decreased | nih.gov |

| ADP/O Ratio | Diminished | nih.gov |

| Mitochondrial Membrane Potential | Diminished | nih.gov |

| Matrix NAD(P)H Levels | Diminished | nih.gov |

| Aconitase Activity | Diminished | nih.gov |

| Mitochondrial Swelling | Induced | nih.gov |

| Cytochrome c Release | Induced | nih.gov |

Advanced Analytical Methodologies and Characterization in Research

Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric methods are fundamental to the analysis of (Z)-4-Decenoic acid, providing the necessary sensitivity and selectivity. nih.govnumberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like (Z)-4-Decenoic acid. nih.govnih.gov For GC-MS analysis, fatty acids are often derivatized to increase their volatility and thermal stability. nih.gov A common derivatization method is methylation, which converts the carboxylic acid to its corresponding methyl ester, in this case, methyl (Z)-4-decenoate. tandfonline.comnih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. numberanalytics.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.govnih.gov

Research has utilized GC-MS to identify various decenoic acid isomers, including (Z)-4-Decenoic acid, in complex mixtures such as heated butter. nih.govtandfonline.com The identification is confirmed by comparing the retention time and mass spectrum of the analyte with that of a known standard. tandfonline.com For instance, the mass spectrum of methyl (Z)-4-decenoate would be compared to a reference spectrum for positive identification. tandfonline.com Quantification can also be achieved using GC-MS, often by incorporating an internal standard to ensure accuracy. vulcanchem.com

Table 1: GC-MS Data for (Z)-4-Decenoic Acid and its Ethyl Ester

| Compound | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| (Z)-4-Decenoic acid | GC-MS | Identification in heated butter as its methyl ester. | nih.govtandfonline.com |

| Ethyl (Z)-4-decenoate | GC-MS | Used for quantification, often with derivatization. | nih.govvulcanchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. numberanalytics.comnih.gov While fatty acids can be analyzed by GC-MS, LC-MS/MS provides an alternative that may not always require derivatization, although derivatization can significantly enhance sensitivity. nih.gov

In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluting compounds are then ionized and analyzed by tandem mass spectrometry. frontiersin.org The use of tandem mass spectrometry (MS/MS) allows for greater selectivity and specificity by selecting a specific parent ion and fragmenting it to produce a characteristic daughter ion spectrum. mdpi.com This technique is highly sensitive and can be used for the quantification of fatty acids in complex biological matrices. nih.govfrontiersin.org For (Z)-4-Decenoic acid, LC-MS/MS analysis would involve optimizing the chromatographic separation and the mass spectrometric conditions to achieve the desired sensitivity and selectivity. nih.gov Predicted LC-MS/MS spectra can serve as a guide for identification, though experimental confirmation is necessary. hmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (Z)-4-Decenoic acid. spectrabase.com ¹H NMR and ¹³C NMR are the most common types of NMR used. psu.edu

¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity. For (Z)-4-Decenoic acid, the ¹H NMR spectrum would show distinct signals for the protons on the double bond, the methylene (B1212753) protons adjacent to the double bond and the carboxyl group, the aliphatic chain protons, and the terminal methyl protons. psu.edu The coupling constants between the vinyl protons are characteristic of the cis (Z) or trans (E) geometry of the double bond.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the ¹³C NMR spectrum of (Z)-4-Decenoic acid would confirm the presence of the carboxylic acid carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain. spectrabase.com

NMR data, often used in conjunction with mass spectrometry data, allows for the complete and unambiguous determination of the structure of (Z)-4-Decenoic acid. researchgate.net

Sample Preparation and Extraction Strategies for Biological Matrices

The accurate analysis of (Z)-4-Decenoic acid from biological matrices requires efficient sample preparation and extraction techniques to isolate the fatty acid from interfering substances. nih.gov Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). numberanalytics.comtubitak.gov.tr

The choice of extraction method depends on the nature of the sample and the subsequent analytical technique. finechem-mirea.ru For instance, a common LLE method for extracting fatty acids from plasma involves the use of a solvent system like chloroform (B151607) and methanol (B129727). numberanalytics.com SPE, on the other hand, uses a solid sorbent to selectively retain and then elute the fatty acids, offering a cleaner extract. numberanalytics.comtubitak.gov.tr C18-modified silica (B1680970) is a common sorbent for fatty acid extraction. tubitak.gov.tr

For complex biological samples, a multi-step process may be necessary, involving initial lipid extraction followed by saponification to release esterified fatty acids, and then a final extraction of the free fatty acids. finechem-mirea.ruresearchgate.net The extracted fatty acids may then be derivatized prior to chromatographic analysis. nih.gov

Isotopic Labeling and Metabolic Flux Analysis in Research Settings

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules like (Z)-4-Decenoic acid within a biological system. jyu.fi This involves introducing a stable isotope-labeled version of the compound (e.g., containing ¹³C or ²H) into cells or an organism and then using mass spectrometry or NMR to track the incorporation of the isotope into various metabolites. jyu.finih.gov

Metabolic Flux Analysis (MFA) is a computational method that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions in a biological system. nih.govdrugbank.com By providing ¹³C-labeled substrates, researchers can map the flow of carbon through metabolic pathways, including fatty acid synthesis and degradation. nih.gov This approach can reveal how the metabolism of (Z)-4-Decenoic acid is altered under different physiological or pathological conditions. nih.govcreative-proteomics.com For example, MFA can be used to understand how cells utilize fatty acids for energy production or lipid synthesis. oup.com

Computational and In Silico Approaches for Characterization

Computational and in silico methods are increasingly used to predict the properties and interactions of molecules like (Z)-4-Decenoic acid. These approaches can complement experimental data and provide insights into the molecule's behavior.

Molecular Modeling and Docking: These techniques can be used to predict how (Z)-4-Decenoic acid might interact with proteins, such as enzymes or receptors. nih.gov This can help in understanding its potential biological functions. For example, in silico docking studies have been used to investigate the interaction of various fatty acids with protein targets. nsps.org.ng

Prediction of Physicochemical Properties: Computational tools can estimate properties like molecular weight, pKa, and lipophilicity (logP), which are important for understanding the compound's behavior in different environments. nih.govnih.gov

Genomic and Transcriptomic Analysis: In silico analysis of gene and protein sequences can identify enzymes involved in the metabolism of fatty acids, such as desaturases that create double bonds. nih.govconicet.gov.armdpi.com This can provide clues about the biosynthetic pathways of (Z)-4-Decenoic acid in different organisms.

These computational methods provide a valuable framework for generating hypotheses that can then be tested experimentally. tandfonline.com

Chemical Synthesis and Derivatization Strategies for Research Applications

Stereoselective and Total Synthesis Methodologies

The precise arrangement of atoms, or stereochemistry, is critical to the function of many biological molecules. Creating (Z)-4-Decenoic acid with the correct cis (Z) configuration at the double bond is a key challenge for synthetic chemists.

Several methods have been developed for the stereoselective synthesis of (Z)-4-decenoic acid and related unsaturated fatty acids. One common strategy involves the Wittig reaction, which can be optimized to favor the formation of the Z-isomer. researchgate.net For instance, using specific solvents like tetrahydrofuran (B95107) (THF) and low temperatures (-78 °C) can significantly improve the stereoselectivity, achieving Z:E ratios of 97:3 or higher. researchgate.net

Another powerful technique is the use of organometallic catalysts. For example, the partial hydrogenation of alkynes using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or nickel boride can selectively produce the cis-alkene. lookchem.com One documented synthesis route reports a 98% yield for the conversion of 4-decynoic acid to (Z)-4-decenoic acid using hydrogen gas and a nickel boride catalyst. lookchem.com

Total synthesis approaches often build the carbon skeleton from smaller, readily available starting materials. These multi-step sequences allow for precise control over the placement of functional groups and the geometry of the double bond. For example, a synthesis could start from a smaller alcohol, which is then oxidized to an aldehyde and subsequently elongated and functionalized to yield the final (Z)-4-decenoic acid product. lookchem.com

A modular and diastereodivergent approach has also been developed for acyclic products with distant stereocenters, which could be adapted for the synthesis of derivatives of (Z)-4-decenoic acid. acs.org This strategy involves a sequence of catalytic steps that efficiently generate the desired stereochemistry with high control over the E:Z ratio. acs.org

Table 1: Selected Stereoselective Synthesis Methods for (Z)-4-Decenoic Acid and Analogs

| Method | Key Reagents/Catalysts | Reported Yield/Selectivity | Reference |

| Wittig Reaction | Phosphonium ylide, Aldehyde | Z:E ratios ≥ 97:3 researchgate.net | researchgate.net |

| Alkyne Hydrogenation | Hydrogen, Nickel boride | 98% yield lookchem.com | lookchem.com |

| Oxidation of (Z)-4-decen-1-ol | Tetrapropylammonium perruthennate | 86% yield lookchem.com | lookchem.com |

| Oxidation of (Z)-4-decenal | Sodium hydroxide, Silver(I) oxide | 92% yield lookchem.com | lookchem.com |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. This hybrid approach is particularly useful for producing complex molecules like (Z)-4-Decenoic acid and its derivatives with high purity.

Enzymes, particularly lipases, are often employed for their ability to catalyze reactions with high regio- and stereoselectivity. For instance, lipases can be used in the hydrolysis of esters or the esterification of carboxylic acids under gentle conditions, which helps to preserve the delicate Z-configuration of the double bond. frontiersin.org

A notable chemo-enzymatic strategy involves the use of lipases for the in situ generation of peroxycarboxylic acids. These peroxy acids are then used for the epoxidation of the double bond in (Z)-4-decenoic acid. frontiersin.orgrsc.org This enzymatic step ensures a controlled and selective reaction that can be a key part of a multi-step synthesis. For example, a recent enantioselective synthesis yielding a hydroxylactone with 99% enantiomeric excess utilized an enantioselective epoxidation of (Z)-4-decenoic acid with a specific catalyst. rsc.org

Furthermore, multi-enzyme cascade reactions are being developed to synthesize valuable bifunctional compounds from fatty acids in a one-pot process. sciepublish.com These cascades can combine several enzymatic steps to build complex molecules efficiently, reducing the need for intermediate purification steps and minimizing waste. sciepublish.com While not specifically detailed for (Z)-4-decenoic acid in the provided context, these approaches represent a promising future direction for its synthesis.

Design and Synthesis of Labeled Analogs for Mechanistic Probes

To understand the metabolic fate and mechanism of action of (Z)-4-Decenoic acid, researchers often use labeled analogs. These are versions of the molecule where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

The synthesis of these labeled compounds requires careful planning to introduce the isotope at a specific position in the molecule. For example, deuterium-labeled analogs of (Z)-4-decenoic acid have been synthesized to investigate the stereoselectivity of enzymatic reactions. uzh.ch In one study, a deuterated derivative, (2S,3R,E)-2-(tert-Butoxycarbonylamino)-3-deutero-4-decenoic acid methyl ester, was synthesized from a (Z)-isomer precursor. uzh.ch

These isotopic labels act as a "heavy" tag that can be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By following the path of the labeled molecule through a biological system, scientists can identify metabolites, determine reaction mechanisms, and quantify the flux through metabolic pathways.

The synthesis of these analogs often follows similar routes to the unlabeled compound, but with the use of a labeled starting material or reagent at a key step. For example, a deuterated reducing agent could be used to introduce deuterium across a double bond, or a ¹³C-labeled building block could be incorporated into the carbon skeleton. The synthesis of a [D4]-labeled F4t-neuroprostane utilized Brown's P2-Ni catalyst for a skipped diyne deuteration, a technique applicable to the synthesis of labeled fatty acids. acs.org

Derivatization for Enhanced Detection or Activity Modulation in Research

In many research contexts, it is necessary to modify (Z)-4-Decenoic acid to enhance its properties for analysis or to modulate its biological activity. This process is known as derivatization.

For analytical purposes, particularly gas chromatography (GC), derivatization is often essential. researchgate.net Carboxylic acids like (Z)-4-Decenoic acid are polar and can have low volatility, leading to poor chromatographic performance. Converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, improves its behavior in the GC system. researchgate.netlu.se Diazomethane is a classic reagent for preparing methyl esters, offering a quick and clean reaction. researchgate.net

Beyond analytics, derivatization can be used to modulate the biological activity of (Z)-4-Decenoic acid. By creating a library of different ester or amide derivatives, researchers can explore structure-activity relationships (SAR). This involves systematically changing parts of the molecule and observing how these changes affect its biological function. For instance, studies on other fatty acids have shown that converting them to esters can alter their properties as insect repellents or pheromones. researchgate.net This approach could be applied to (Z)-4-decenoic acid to probe its role in chemical communication or other biological processes. rsc.org

Table 2: Common Derivatization Reagents for Fatty Acid Analysis

| Reagent | Derivative Formed | Analytical Technique | Purpose | Reference |

| Diazomethane | Methyl ester (FAME) | GC | Increased volatility, clean reaction researchgate.net | researchgate.net |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | GC-ECD | Increased volatility and sensitivity researchgate.net | researchgate.net |

| 3-Nitrophenyl-hydrazine (3-NPH) | 3-NPH hydrazone | LC-MS | Improved ionization efficiency scirp.org | scirp.org |

| Acidic Methanol (B129727) | Methyl ester (FAME) | GC | Esterification for improved chromatography lu.se | lu.se |

Mechanistic Investigations of Z 4 Decenoic Acid at the Molecular and Cellular Level Non Human

Receptor Binding and Ligand-Protein Interaction Studies

While direct receptor binding studies for (Z)-4-Decenoic acid are not extensively detailed in the available literature, the behavior of similar fatty acids provides a framework for its potential interactions. Fatty acids are known to be transported within the cytoplasm by fatty acid-binding proteins (FABPs). These proteins can facilitate the transport of fatty acids to various cellular compartments, including the nucleus.

Research on other fatty acids, such as oleic acid, has demonstrated a ligand-dependent interaction with hepatic fatty acid-binding protein (L-FABP) that promotes the protein's association with the nucleus. nih.gov This interaction is specific and saturable, suggesting a receptor-like docking mechanism at the nuclear level. nih.gov Far-Western blot analyses have identified specific nuclear proteins that bind to L-FABP in a fatty acid-dependent manner, enhancing the interaction. nih.gov Such studies suggest a model where (Z)-4-Decenoic acid could potentially bind to cytosolic carrier proteins, which then interact with nuclear components to influence cellular processes. This mechanism proposes that FABPs act as communicators, relaying the status of fatty acid metabolism from the cytosol to the nucleus through interactions with lipid mediators involved in nuclear signal transduction. nih.gov

Enzyme Modulation and Activity Regulation (e.g., Acyl-CoA Dehydrogenases, Kinases)

(Z)-4-Decenoic acid and its isomers are implicated in the modulation of key metabolic enzymes, particularly those involved in fatty acid metabolism.

Acyl-CoA Dehydrogenases (ACADs) ACADs are a class of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation. nih.govwikipedia.org These enzymes are categorized based on their specificity for acyl-CoA substrates of varying lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD). wikipedia.orgutah.edu

Clinical and diagnostic studies in non-human contexts have established a strong link between the metabolite cis-4-decenoic acid and the function of medium-chain acyl-CoA dehydrogenase. Elevated plasma concentrations of cis-4-decenoic acid are considered a sensitive and specific diagnostic marker for deficiencies in MCAD activity. nih.gov This suggests that the metabolism of (Z)-4-Decenoic acid is directly handled by this enzyme, and its accumulation is indicative of a bottleneck in the β-oxidation pathway.

Kinases Kinases are critical enzymes in cellular signaling that regulate a vast array of processes through phosphorylation. nih.gov The structurally similar decanoic acid has been shown to modulate kinase activity. For instance, studies in the model organism Dictyostelium discoideum revealed that decanoic acid can inhibit the enzyme diacylglycerol kinase. researchgate.net Furthermore, decanoic acid influences the master regulatory kinase complex mTORC1 (mechanistic target of rapamycin (B549165) complex 1), which will be discussed in the following section. researchgate.net

The table below summarizes the enzymatic pathways modulated by (Z)-4-Decenoic acid or its close structural analogs.

| Enzyme/Enzyme Family | Modulated by | Organism/System | Observed Effect |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | cis-4-Decenoic Acid | Children (Clinical Study Context) | Elevated levels serve as a marker for enzyme deficiency. nih.gov |

| Diacylglycerol Kinase A (DGKA) | Decanoic Acid | Dictyostelium discoideum | Inhibition of enzyme activity. researchgate.net |

| Kinase Signaling Cascades (general) | Decanoic Acid | Various | Regulation of signaling pathways. nih.gov |

Cellular Signaling Pathway Modulation (e.g., Quorum Sensing, Phosphoinositide Pathway, mTORC1)

(Z)-4-Decenoic acid and related medium-chain fatty acids are recognized as signaling molecules capable of modulating complex cellular communication and metabolic pathways.

Quorum Sensing (QS) Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as biofilm formation and virulence factor expression. nih.gov The structurally related isomer, cis-2-decenoic acid, is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa that acts as a cross-species signal for biofilm dispersal. nih.govnih.gov It can induce a transition from a biofilm to a planktonic (free-swimming) state. nih.gov Furthermore, QS inhibitors have been shown to sensitize bacterial persister cells—dormant variants that are highly tolerant to antibiotics—making them susceptible to conventional treatments. nih.govmdpi.com This suggests a mechanism where fatty acid signaling molecules can alter the metabolic state of the cell, shifting it from dormancy to activity. nih.gov

Phosphoinositide Pathway The phosphoinositide (PI) signaling pathway is a crucial system that regulates a multitude of cellular functions, including cell growth, proliferation, and vesicular trafficking, through the phosphorylation of phosphatidylinositol. nih.govnih.gov Research using the model organism Dictyostelium discoideum has demonstrated that decanoic acid directly modulates this pathway. researchgate.net Its mechanism involves the reduction of key signaling lipid concentrations, specifically phosphatidylinositol phosphate (B84403) (PIP) and phosphatidylinositol diphosphate (B83284) (PIP2). researchgate.net

mTORC1 Signaling The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, metabolism, and autophagy, sensing nutrient availability. nih.gov Studies have shown that decanoic acid can decrease mTORC1 activity, an effect observed under conditions of constant glucose and in the absence of insulin (B600854) signaling. researchgate.netnih.gov This effect was identified in Dictyostelium and validated in ex vivo rat hippocampus tissue. nih.govnih.gov The mechanism of inhibition is dependent on a ubiquitin regulatory X domain-containing protein that mediates the inhibition of a conserved AAA ATPase, a homolog of the human VCP/p97 protein, which is an activator of mTORC1. researchgate.netnih.gov

The following table outlines the signaling pathways affected by decanoic acid and its isomers.

| Signaling Pathway | Modulating Compound | Model System | Key Findings |

| Quorum Sensing | cis-2-Decenoic Acid | Pseudomonas aeruginosa | Induces biofilm dispersal; reverts persister cells to an antimicrobial-susceptible state. nih.govnih.gov |

| Phosphoinositide Pathway | Decanoic Acid | Dictyostelium discoideum | Decreases concentrations of PIP and PIP2. researchgate.net |

| mTORC1 Pathway | Decanoic Acid | Dictyostelium discoideum, Rat Hippocampus | Decreases mTORC1 activity independent of glucose/insulin signaling via inhibition of a p97 homolog. researchgate.netnih.govnih.gov |

Membrane Interaction Studies and Effects on Cell Integrity

Investigations into medium-chain unsaturated fatty acids have revealed potent effects on the integrity of bacterial cell membranes. A compound closely related to (Z)-4-Decenoic acid, (Z)-13-methyltetra-4-decenoic acid, was found to have strong antibacterial effects against Gram-positive bacteria by targeting the cell membrane. researchgate.net In Bacillus subtilis, this fatty acid rapidly destabilizes the membrane, leading to pore formation and a loss of membrane integrity without corresponding damage to the peptidoglycan layer. researchgate.net

Similarly, the isomer cis-2-decenoic acid has been shown to interact directly with bacterial cell membranes. austinpublishinggroup.com Studies using the fluorescent probe 1-N-phenylnaphthylamine demonstrated that cis-2-decenoic acid increases membrane permeability in both Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net This permeabilizing effect is further supported by evidence of significant ATP leakage from bacterial cells upon exposure to the fatty acid, indicating a disruption of the membrane's barrier function. austinpublishinggroup.com This increased permeability is believed to be a key part of the mechanism by which these fatty acids potentiate the effects of conventional antibiotics. researchgate.net

The table below details the observed effects on cell membranes.

| Compound | Organism | Effect on Cell Membrane |

| (Z)-13-methyltetra-4-decenoic acid | Bacillus subtilis | Destabilization, pore formation, loss of integrity. researchgate.net |

| cis-2-Decenoic Acid | Staphylococcus aureus | Increased membrane permeability, ATP leakage. austinpublishinggroup.comresearchgate.net |

| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Increased membrane permeability. austinpublishinggroup.comresearchgate.net |

| 2E,4E-Decadienoic Acid | Phytophthora nicotianae | Decreased viability and destruction of cell membrane integrity. nih.gov |

Gene Expression and Transcriptional Regulation in Model Systems

While direct studies detailing the specific genes regulated by (Z)-4-Decenoic acid are limited, its demonstrated effects on major signaling pathways inherently link it to the regulation of gene expression. Cellular signaling molecules ultimately exert their effects by modulating the activity of transcription factors, which in turn control which genes are turned on or off.

Theoretical and experimental models of transcriptional regulation provide a basis for understanding how a molecule like (Z)-4-Decenoic acid could function. Thermodynamic models, for example, assume that the level of gene expression is proportional to the probability that RNA polymerase is bound to a gene's promoter. nih.gov This probability is controlled by the interplay of activators and repressors at cis-regulatory modules (CRMs). caltech.edu

The signaling pathways modulated by decanoic acid and its isomers are known to have profound downstream effects on transcription:

mTORC1 Signaling : As a master regulator of cell growth, mTORC1 controls the transcription of a vast network of genes involved in protein synthesis, nutrient metabolism, and autophagy. researchgate.net Inhibition of mTORC1 by decanoic acid would therefore be expected to cause widespread transcriptional changes related to a down-regulation of anabolic processes.

Quorum Sensing : This system functions directly through transcription factors. In P. aeruginosa, the LasR and RhlR receptors are transcription factors that, upon binding their autoinducer signals, directly regulate the expression of genes controlling virulence and biofilm formation. nih.gov Molecules like cis-2-decenoic acid interfere with this system, thereby altering the transcriptional state of the bacterial population. nih.gov

Phosphoinositide Signaling : This pathway can influence gene expression through downstream effectors like the kinase Akt, which can phosphorylate and regulate transcription factors, thereby controlling cell survival and proliferation genes. nih.gov

In developmental biology, transcriptional regulatory cascades are fundamental, where the activation of one set of transcription factors leads to the expression of the next set, driving cellular differentiation and morphogenesis. caltech.edu A signaling molecule that perturbs a key node like mTORC1 or the PI3K/Akt pathway could significantly alter the timing and outcome of these genetic programs.

Multi Omics and Systems Biology Approaches in Z 4 Decenoic Acid Research

Metabolomics Profiling and Flux Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has been instrumental in identifying and quantifying (Z)-4-decenoic acid in various organisms. In a metabolomic profiling study of the mushroom Phlebopus portentosus using Liquid Chromatography/Mass Spectrometry (LC/MS) and Gas Chromatography/Mass Spectrometry (GC/MS), cis-4-decenoic acid was identified as one of the most abundant fatty acyls in the early stages of low-temperature storage. frontiersin.org This suggests a potential role for the compound in the mushroom's metabolic response to environmental stress. Similarly, integrated transcriptomic and metabolomic analyses of rice resistance against Magnaporthe oryzae revealed that several decanoic acid derivatives showed decreased accumulation in the resistant rice variety at specific time points post-infection. mdpi.com In studies on the ischemic heart, metabolomic profiling showed that levels of decanoic acid were decreased in hearts overexpressing carnosine synthase, suggesting increased utilization of free fatty acids. biorxiv.org

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological network. researchgate.net While direct ¹³C-metabolic flux analysis studies specifically targeting (Z)-4-decenoic acid are not widely documented, research on related medium-chain fatty acids (MCFAs) provides a framework for understanding its potential metabolic pathways. nih.govplos.org For example, studies on decanoic acid (C10:0) in human-induced pluripotent stem cell-derived astrocytes have used ¹³C-labeling to trace its β-oxidation and subsequent production of ketone bodies. nih.gov Such analyses reveal the dynamics of MCFA metabolism, including the contribution of different pathways like elongation and oxidation. nih.gov These methodologies could be applied to (Z)-4-decenoic acid to elucidate how its unique unsaturated structure influences its flow through central carbon metabolism compared to its saturated counterpart, decanoic acid.

| Organism/System | Study Focus | Key Finding Related to (Z)-4-Decenoic Acid/Decanoic Acid | Analytical Technique | Citation |

|---|---|---|---|---|

| Phlebopus portentosus (mushroom) | Metabolite changes during low-temperature storage | cis-4-Decenoic acid was one of the most abundant fatty acyls in the initial storage period (G1). | LC/MS, GC/MS | frontiersin.org |

| Rice (Oryza sativa) | Resistance to Magnaporthe oryzae | Multiple decanoic acid derivatives showed decreased accumulation in the resistant line post-infection. | Metabolomics and Transcriptomics | mdpi.com |

| Mouse Heart | Metabolic influence of histidyl dipeptides | Decanoic acid levels were decreased in ischemic hearts from transgenic mice, indicating altered fatty acid utilization. | Global Metabolomic Profiling | biorxiv.org |

| Human iPSC-derived Astrocytes | Differential metabolism of medium-chain fatty acids | Metabolic flux analysis of decanoic acid (C10:0) revealed specific pathways of β-oxidation and ketogenesis. | ¹³C-Metabolic Flux Analysis | nih.gov |

Lipidomics and Lipid Pathway Interrogation

Lipidomics focuses on the comprehensive analysis of lipids in a biological system. (Z)-4-Decenoic acid, also known as obtusilic acid, is classified as a medium-chain fatty acid and falls under the main class of Fatty Acyls [FA] in the LIPID MAPS classification system. nih.govhmdb.ca Its presence and concentration can be determined through targeted and untargeted lipidomics approaches, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). jsbms.jp

Interrogation of lipid pathways has revealed the involvement of (Z)-4-decenoic acid in certain human metabolic diseases. For instance, elevated levels of 4-decenoic acid and other intermediates of unsaturated fatty acid oxidation have been found in post-mortem tissues (liver, heart, and skeletal muscle) of patients with inherited disorders of mitochondrial β-oxidation, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD). hmdb.ca This accumulation points to a bottleneck in the metabolic pathway responsible for processing unsaturated fatty acids, making (Z)-4-decenoic acid a potential biomarker for these conditions. The development of comprehensive LC-MS/MS methods for analyzing fatty acid metabolites allows for the sensitive detection of such intermediates, aiding in the study of diseases affecting fatty acid metabolism. jsbms.jp

| Context | Relevance of (Z)-4-Decenoic Acid | Implication | Citation |

|---|---|---|---|

| Lipid Classification | Classified as a medium-chain fatty acid (C10:1n-6) within the Fatty Acyls class. | Provides a standardized framework for its identification in lipidomics datasets. | nih.govhmdb.ca |

| Mitochondrial β-oxidation Disorders (e.g., MCADD) | Found in increased amounts in tissues of patients. | Serves as a potential biomarker for defects in unsaturated fatty acid oxidation pathways. | hmdb.ca |

| Gut Microbiota Metabolism | Gut microbiota can produce a variety of fatty acid metabolites. | Lipidomics can be used to trace the metabolism of dietary fatty acids by gut bacteria, which may include isomers of decenoic acid. | jsbms.jp |

Transcriptomics and Proteomics in Response to (Z)-4-Decenoic Acid

Transcriptomics and proteomics provide insights into how biological systems respond to stimuli by measuring changes in gene expression and protein abundance, respectively. While studies directly investigating the global transcriptomic or proteomic response to (Z)-4-decenoic acid are limited, related research offers valuable correlations and mechanistic hypotheses.

In a study combining metabolomics and transcriptomics during black tea processing, the level of (Z)-4-decenoic acid methyl ester was observed to decrease, alongside dynamic changes in the expression of thousands of genes. nih.gov In rice, the decreased accumulation of decanoic acid derivatives during fungal infection was correlated with significant changes in gene expression, particularly those related to phenylpropanoid metabolism and defense responses. mdpi.com

Proteomic studies have also linked changes in protein levels to the metabolism of decanoic acid. In a multi-omics analysis of the murine heart, a decrease in decanoic acid levels was accompanied by an increased expression of carnitine palmitoyltransferase 2 (CPT2) and other enzymes involved in the β-oxidation of fatty acids. biorxiv.org This suggests a coordinated regulation at the proteomic and metabolic levels to enhance fatty acid utilization. biorxiv.org Furthermore, research on yeast has integrated proteomic data into metabolic models to show how the abundance of specific enzymes correlates with the production of fatty acids, including decanoic acid. biorxiv.org These findings illustrate how changes in the concentration of (Z)-4-decenoic acid or its close relatives can be associated with significant reprogramming of an organism's transcriptome and proteome, particularly affecting metabolic and stress-response pathways.

| Organism/System | Omics Approach | Finding Correlated with Decenoic/Decanoic Acid | Citation |

|---|---|---|---|

| Black Tea (Camellia sinensis) | Transcriptomics & Metabolomics | Levels of (Z)-4-decenoic acid methyl ester fluctuated during processing, concurrent with widespread gene expression changes. | nih.gov |

| Mouse Heart | Proteomics & Metabolomics | Decreased decanoic acid levels were associated with increased expression of fatty acid oxidation enzymes like CPT2. | biorxiv.org |

| Yeast (Saccharomyces cerevisiae) | Proteomics & Metabolic Modeling | Proteomic data was used to constrain metabolic models, linking enzyme levels to traits associated with decanoic acid production. | biorxiv.org |

| Rice (Oryza sativa) | Transcriptomics & Metabolomics | Reduced levels of decanoic acid derivatives were linked to differential expression of genes in defense-related pathways. | mdpi.com |

Integrated Network Analysis for Biological System Understanding

Integrated network analysis represents the pinnacle of systems biology, combining multiple omics datasets to build comprehensive models of biological processes. This approach moves beyond simple correlations to uncover causal relationships and regulatory networks.

In a study on cabbage, integrated transcriptomic and metabolomic analysis identified decanoic acid as a differential metabolite in a cytoplasmic male sterile line compared to its fertile counterpart. mdpi.com By mapping these changes onto known metabolic pathways (KEGG pathway analysis), researchers could hypothesize how alterations in fatty acid biosynthesis, evidenced by changes in decanoic acid levels and gene expression (e.g., FabG), could impact fertility. mdpi.com Similarly, integrated analyses of black tea withering used weighted gene co-expression network analysis (WGCNA) to link modules of co-expressed genes with changes in metabolites, providing a systems-level view of the biochemical shifts during processing. mdpi.com

In yeast, Regularized Canonical Correlation Analysis (rCCA) was used to integrate metabolic flux data with life-history traits, identifying a negative correlation between fluxes in glycolysis and the amount of decanoic acid at the end of fermentation. biorxiv.org This type of analysis connects molecular-level events (metabolic fluxes) to whole-organism phenotypes. biorxiv.org In a clinical context, Similarity Network Fusion (SNF) has been used to integrate proteomic and lipidomic data from human patients, creating networks that can stratify individuals into clinically relevant subgroups based on their molecular profiles, which include a variety of fatty acids. medrxiv.org These advanced analytical strategies are essential for placing (Z)-4-decenoic acid within the broader context of metabolic and signaling networks, ultimately leading to a more complete understanding of its biological function.

| Analytical Approach | Biological System | Integrated Datasets | Key Insight Related to Decanoic Acid | Citation |

|---|---|---|---|---|

| KEGG Pathway Enrichment | Cabbage (Brassica oleracea) | Transcriptomics, Metabolomics | Decanoic acid was a differential metabolite linked to fatty acid biosynthesis genes, suggesting a role in fertility regulation. | mdpi.com |

| Regularized Canonical Correlation Analysis (rCCA) | Yeast (Saccharomyces cerevisiae) | Metabolic Fluxes, Phenotypic Traits | Fermentation traits and decanoic acid levels were negatively correlated with glycolytic fluxes. | biorxiv.org |

| Weighted Gene Co-expression Network Analysis (WGCNA) | Black Tea (Camellia sinensis) | Transcriptomics, Metabolomics | Used to build co-expression networks to understand the regulation of metabolites during withering. | mdpi.com |

| Similarity Network Fusion (SNF) | Human Clinical Cohort | Proteomics, Lipidomics | Integrates lipid data to build patient similarity networks for clinical stratification. | medrxiv.org |

Evolutionary and Comparative Biochemical Perspectives

Comparative Biosynthesis Across Diverse Taxa

The biosynthesis of (Z)-4-decenoic acid, a C10 monounsaturated fatty acid, is not universally detailed across all taxa, but its formation can be inferred from established fatty acid metabolic pathways. The core processes involve the de novo synthesis of a saturated fatty acid backbone, followed by desaturation and potential chain modification. These pathways show considerable variation across different biological kingdoms.

In general, the synthesis likely originates from a C10 saturated precursor, decanoic acid, or through the modification of longer-chain fatty acids. The key enzymatic step is the introduction of a cis double bond at the Δ4 position, a reaction catalyzed by a specific type of fatty acid desaturase.

In Bacteria: (Z)-4-decenoic acid has been identified in organisms like Streptomyces. nih.gov Bacteria synthesize fatty acids using a Type II fatty acid synthase (FAS) system. The introduction of a double bond can occur via anaerobic or aerobic pathways. In the aerobic pathway, a specific acyl-CoA desaturase would act on decanoyl-CoA to introduce the double bond. A related compound, (Z)-13-methyltetra-4-decenoic acid, is produced by the marine bacterium Olleya marilimosa, highlighting the presence of Δ4-desaturation activity in marine microbes. researchgate.net

In Fungi: Certain fungi are known to produce esters of (Z)-4-decenoic acid. nih.gov Fungi utilize a Type I FAS for fatty acid synthesis. The biosynthesis of unsaturated fatty acids like (Z)-4-decenoic acid likely involves a dedicated Δ4-desaturase. Alternatively, some fungi employ β-oxidation to shorten longer-chain unsaturated fatty acids. For instance, the biosynthesis of 6-pentyl-α-pyrone is hypothesized to proceed through the β-oxidation of linoleic acid to a C10 intermediate, 5-hydroxy-2,4-decenoic acid, which demonstrates the capacity of fungi to produce C10 unsaturated molecules from larger precursors. beilstein-journals.org

In Plants: The compound has been reported in plant genera such as Plumeria. nih.gov Plant fatty acid synthesis occurs in the plastids. While Δ4-desaturases are not common in plants, pathways exist for producing C10 oxo-acids. For example, the hydroperoxide lyase (HPL) pathway can cleave fatty acid hydroperoxides to yield C10 compounds like 10-oxo-(Z)-7-decenoic acid. researchgate.netnih.gov This suggests that plants possess mechanisms to generate C10 fatty acid derivatives, which could be further modified to produce (Z)-4-decenoic acid.